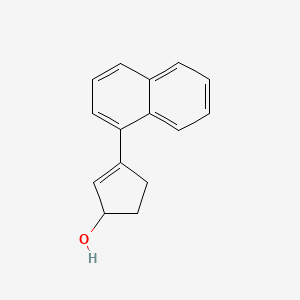

3-Naphthalen-1-yl-cyclopent-2-enol

CAS No.:

Cat. No.: VC13879455

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 3-naphthalen-1-ylcyclopent-2-en-1-ol |

| Standard InChI | InChI=1S/C15H14O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10,13,16H,8-9H2 |

| Standard InChI Key | LEOLENVNEOEATH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=CC1O)C2=CC=CC3=CC=CC=C32 |

Introduction

Structural Characteristics

Molecular Architecture

The molecule consists of:

-

A cyclopent-2-enol ring (C₅H₇O) with a hydroxyl group at position 1 and a double bond between C2 and C3.

-

A naphthalen-1-yl group (C₁₀H₇) attached to C3 of the cyclopentenol ring.

Key Structural Features:

-

Planar aromatic system: The naphthalene moiety contributes to extended π-conjugation.

-

Steric hindrance: The bulky naphthyl group influences reactivity at the cyclopentenol ring .

Spectroscopic Data (Inferred from Analogous Compounds)

Synthesis and Reactivity

Route 1: Friedel-Crafts Cyclization

-

Precursor: 3-(Naphthalen-1-yl)propanal (synthesized via Grignard addition to naphthalene).

Route 2: Copper-Catalyzed Dimerization

-

Substrate: (E)-1-en-4-yn-3-ol derivatives.

-

Catalyst: Cu(I) complexes promote cyclization and fragmentation to form cyclopenta[b]naphthalenes .

Reactivity Profile

Physical Properties (Estimated)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume